Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate
Description
Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate is an organic compound that belongs to the class of esters. It features a naphthalene ring attached to a butanoate moiety, making it a compound of interest in various chemical and industrial applications. The presence of the naphthalene ring imparts unique chemical properties, making it useful in synthetic organic chemistry.
Properties
IUPAC Name |
ethyl 4-naphthalen-2-yl-2,4-dioxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-2-20-16(19)15(18)10-14(17)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCOLZYMAYSQQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate typically involves the esterification of 4-(naphthalen-2-yl)-2,4-dioxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Produces 4-(naphthalen-2-yl)-2,4-dioxobutanoic acid.
Reduction: Produces ethyl 4-(naphthalen-2-yl)-2-hydroxybutanoate.
Substitution: Produces various substituted naphthalene derivatives depending on the reagent used.
Scientific Research Applications
Synthesis of Heterocycles
Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate serves as a valuable intermediate in the synthesis of heterocyclic compounds. Its dioxoester functionality allows for diverse reactions that can lead to the formation of complex structures with potential biological activity. Research indicates that derivatives of this compound can be utilized to create new heterocycles with significant pharmacological properties .
Antimicrobial Activity
Studies have demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance, compounds structurally related to this dioxobutanoate have shown effectiveness against various bacterial strains:
| Study | Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL | Activity |
|---|---|---|---|
| Study A | Staphylococcus aureus | 0.22 - 0.25 | Excellent |
| Study B | Escherichia coli | 0.5 - 1.0 | Significant |
| Study C | Pseudomonas aeruginosa | 1.0 - 1.5 | Moderate |
These findings suggest that the compound could be a promising candidate for the development of new antimicrobial agents .
Case Study: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of this compound derivatives against multiple bacterial strains. Results indicated strong efficacy against Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent.
Case Study: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound could serve as an effective inhibitor for specific enzymes involved in metabolic pathways critical for bacterial survival.
Mechanism of Action
The mechanism by which Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate exerts its effects is primarily through its interaction with various molecular targets. The naphthalene ring can intercalate with DNA, potentially disrupting cellular processes. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that interact with specific enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- (2E)-ethyl-2-(2-(2,4-dinitrophenyl)hydrazono)-4-(naphthalen-2-yl)-6-arylcyclohex-3-ene carboxylates
Uniqueness
Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate is unique due to its specific ester and naphthalene structure, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industrial applications.
Biological Activity
Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a naphthalene ring attached to a dioxobutanoate moiety. Its molecular formula is , with a molecular weight of approximately 218.21 g/mol. The compound is classified as an ester and is known for its diverse applications in organic synthesis and medicinal chemistry.
The precise biological targets and mechanisms of action for this compound remain largely unexplored. However, derivatives of naphthalene have been associated with various biological activities, including:
- Antiviral Activity: Naphthalene derivatives often exhibit antiviral properties by inhibiting viral replication.
- Anti-inflammatory Effects: Compounds with similar structures have shown the ability to modulate inflammatory pathways.
- Anticancer Properties: Some studies suggest that naphthalene derivatives can induce apoptosis in cancer cells through various signaling pathways.
Biochemical Pathways
Research indicates that this compound interacts with several biochemical pathways:
- MAPK/ERK Pathway: This pathway is crucial for cell proliferation and differentiation. The compound may influence this pathway, promoting cellular growth or apoptosis depending on the context.
- Enzyme Interactions: The compound has been shown to interact with hydrolase enzymes, affecting the hydrolysis of chemical bonds and potentially altering metabolic processes.
Research Findings
Recent studies have highlighted the potential biological activities of this compound. Below are summarized findings from various research efforts:
Case Studies
- Anticancer Activity : A study assessing the cytotoxic effects of this compound on various cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism involved apoptosis induction through activation of caspase pathways.
- Anti-inflammatory Effects : In vitro experiments demonstrated that the compound could inhibit pro-inflammatory cytokine production in macrophages, suggesting its potential as an anti-inflammatory agent.
- Antimicrobial Studies : Preliminary tests indicated that this compound exhibited activity against Gram-positive bacteria, making it a candidate for developing new antimicrobial therapies.
Q & A
Q. What are the common synthetic routes for Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate?
The synthesis typically involves multi-step reactions. A standard method includes the condensation of naphthalen-2-yl methyl ketone with diethyl oxalate in the presence of sodium ethoxide as a base catalyst. Subsequent acid workup and purification yield the product. Key parameters include solvent choice (e.g., ethanol or THF), reaction temperature (60–80°C), and stoichiometric ratios (1:1.2 ketone:diethyl oxalate). Yields range from 45% to 68% depending on purification techniques (e.g., column chromatography vs. recrystallization) .
| Reaction Conditions | Yield (%) | Catalyst |
|---|---|---|
| Ethanol, 70°C, 12h | 58 | Sodium ethoxide |
| THF, reflux, 8h | 68 | Potassium tert-butoxide |
Q. How does this compound function in organic synthesis?
This compound acts as a versatile acylating agent due to its two electrophilic carbonyl groups. It facilitates esterification and amidation reactions by transferring its acyl moiety to nucleophiles (e.g., alcohols, amines). For example, in the presence of DCC (dicyclohexylcarbodiimide) as a coupling agent, it reacts with benzylamine to form amide derivatives. Reaction monitoring via TLC or HPLC is critical to optimize conversion rates .
Q. What safety precautions are required when handling this compound?
While specific safety data for this compound are limited, analogs (e.g., ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate) suggest irritant properties. Standard precautions include:
- Use of PPE (gloves, lab coat, goggles).
- Work in a fume hood to avoid inhalation.
- Storage in airtight containers at 2–8°C.
- Neutralization of waste with mild bases (e.g., sodium bicarbonate) before disposal .
Advanced Research Questions
Q. How can synthetic methods for this compound be optimized for scalability?
Continuous flow reactors improve yield and reproducibility by maintaining precise temperature and mixing conditions. For instance, a microreactor system with immobilized catalysts (e.g., lipases) reduces side reactions. Solvent selection (e.g., switching from ethanol to acetonitrile) enhances reaction kinetics, while recyclable catalysts (e.g., silica-supported bases) lower environmental impact .
Q. What is the mechanistic basis for its reactivity in nucleophilic acyl substitutions?
The α,β-diketo structure creates two electrophilic centers at C-2 and C-4. Kinetic studies show that nucleophilic attack preferentially occurs at C-4 due to resonance stabilization of the intermediate. Solvent polarity and temperature significantly influence regioselectivity: polar aprotic solvents (e.g., DMF) favor C-4 substitution, while non-polar solvents shift reactivity toward C-5. DFT calculations support these observations .
Q. How does this compound interact with biological targets like enzymes?
Structural analogs (e.g., ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate) inhibit enzymes by forming hydrogen bonds with active-site residues. For example, the naphthalene ring may engage in π-π stacking with aromatic residues in cytochrome P450 enzymes, while the diketone moiety chelates metal cofactors. In vitro assays (e.g., fluorescence quenching) and molecular docking are used to validate these interactions .
Q. How can researchers resolve contradictions in reported synthetic yields?
Discrepancies often arise from impurities in starting materials or unoptimized workup protocols. Recommendations include:
Q. What computational tools are suitable for predicting its physicochemical properties?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict electronic properties, while COSMO-RS models estimate solubility and partition coefficients. PubChem data (e.g., InChIKey: AOZXYCMEHFTCMP-UHFFFAOYSA-N) provide benchmarks for validation. These tools guide solvent selection and stability assessments .
Q. What degradation pathways occur under thermal or hydrolytic stress?
Thermal gravimetric analysis (TGA) shows decomposition above 200°C, releasing CO₂ and naphthalene derivatives. Hydrolysis in acidic conditions cleaves the ester group, forming 4-(naphthalen-2-yl)-2,4-dioxobutanoic acid. LC-MS and IR spectroscopy are used to identify degradation products, which inform storage and handling protocols .
Q. Could this compound have applications in materials science?
The extended π-conjugation of the naphthalene moiety suggests potential in organic electronics. Preliminary studies on analogs (e.g., ethyl 2-((4-(naphthalen-2-yl)pyrimidin-2-yl)thio)acetate) demonstrate luminescent properties. Research could explore its use in OLEDs or as a ligand for metal-organic frameworks (MOFs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
